1-Undecanethiol

SAM characterization Surface wettability Biosensor interface design

For scalable biosensor fabrication, 1-Undecanethiol (UDT) is the optimal C11 alkanethiol, balancing rapid self-assembly kinetics with a hydrophobicity (~100° contact angle) that ensures low defect density. Its liquid state at room temperature simplifies handling, while its 11-carbon chain provides a precise ~1.5 nm SAM thickness, critical for mixed SAMs as an inert spacer. Choose UDT for high-density protein loading in lateral flow assays via passive adsorption, or for temporary corrosion inhibition on copper in electronics manufacturing. Verify your supplier provides ≥96% purity by GC for reproducible surface functionalization.

Molecular Formula CH3(CH2)10SH
C11H24S
CH3(CH2)10SH
C11H24S
Molecular Weight 188.38 g/mol
CAS No. 5332-52-5
Cat. No. B1195683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Undecanethiol
CAS5332-52-5
Synonyms1-undecanethiol
Molecular FormulaCH3(CH2)10SH
C11H24S
CH3(CH2)10SH
C11H24S
Molecular Weight188.38 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCS
InChIInChI=1S/C11H24S/c1-2-3-4-5-6-7-8-9-10-11-12/h12H,2-11H2,1H3
InChIKeyCCIDWXHLGNEQSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NIOSH, 2024)
Solubility in water: none
Insoluble

Structure & Identifiers


Interactive Chemical Structure Model





1-Undecanethiol CAS 5332-52-5: Specification & Baseline Procurement Profile


1-Undecanethiol (UDT, CAS 5332-52-5) is an 11-carbon straight-chain alkanethiol (CH3(CH2)10SH) that forms hydrophobic self-assembled monolayers (SAMs) on metal surfaces, particularly gold, copper, and silver . As a liquid at room temperature (melting point -3°C), it is typically supplied at purities of 96-98% (GC) with a density of 0.841 g/mL at 25°C and refractive index n20/D of 1.459 [1]. UDT serves as a fundamental building block for surface functionalization in biosensor fabrication, nanoparticle stabilization, and corrosion inhibition applications . The procurement baseline for this compound centers on its 11-carbon chain length, which defines a specific SAM thickness of approximately 1.5 nm and a characteristic hydrophobicity that distinguishes it from both shorter-chain and functionalized-terminus analogs.

Why 1-Undecanethiol Cannot Be Replaced by Other Alkanethiols in Critical Applications


The substitution of 1-undecanethiol with a generic alkanethiol (e.g., 1-decanethiol, 1-dodecanethiol) introduces quantifiable alterations in SAM thickness, packing density, surface hydrophobicity, and electrochemical blocking behavior that compromise application-specific performance. A single methylene (–CH2–) group difference alters the SAM thickness by approximately 1.1-1.3 Å and modifies the water contact angle by measurable degrees [1]. Terminal group modifications (e.g., carboxyl or amino) invert surface chemistry entirely, changing wettability from highly hydrophobic (contact angle ~100°) to hydrophilic (contact angle <60°) [1]. For corrosion inhibition on copper, the balance between initial protection and long-term stability differs sharply between aliphatic and aromatic thiols, with UDT exhibiting rapid initial performance but distinct aging behavior [2]. These differences are not cosmetic—they directly control protein adsorption, electron transfer rates, and sensor signal-to-noise ratios, making generic substitution a source of irreproducible results.

1-Undecanethiol vs. Comparator Alkanethiols: Quantitative Differentiation Evidence


Hydrophobicity: 1-Undecanethiol Contact Angle vs. Carboxy- and Amino-Terminated Analogs

1-Undecanethiol (1-UD) produces a highly hydrophobic SAM with a water contact angle of 99.6 ± 2.0°, which is 40.4° higher than 10-Carboxy-1-decanethiol (10-CD, 59.2 ± 3.8°) and 41.6° higher than 11-Amino-1-undecanethiol (11-AUD, 58.0 ± 3.8°) [1]. This represents a 68% increase in contact angle relative to the functionalized analogs. The methyl-terminated surface of 1-UD yields a wettability profile fundamentally different from polar-terminated SAMs of comparable chain length.

SAM characterization Surface wettability Biosensor interface design

Corrosion Inhibition: 1-Undecanethiol Initial Performance vs. Aromatic Thiols on Copper

In a direct comparison of SAMs on polycrystalline copper in 0.5 M H2SO4, 1-undecanethiol (1-UT) exhibited superior initial corrosion inhibition compared to benzenethiol (BT) and 2-naphthalenethiol (2-NT), attributed to its greater monolayer thickness [1]. However, electrochemical impedance spectroscopy (EIS) and linear polarization measurements revealed distinct aging trajectories: 1-UT degraded rapidly over time, whereas BT and 2-NT demonstrated a progressive increase in protective properties during the first hours of electrolyte exposure, ultimately surpassing 1-UT's performance after extended aging [1].

Corrosion inhibition Copper surface protection SAM stability

Electrochemical Insulation: 1-Undecanethiol SAM Capacitance Approaching Theoretical Limits

Electrochemical impedance spectroscopy (EIS) of 1-undecanethiol SAMs on evaporated gold surfaces, formed under prolonged incubation (up to 120 hours), demonstrated decreasing monolayer capacitance that approached the theoretical value for this compound [1]. The constant-phase element (CPE) exponent α, serving as a measure of monolayer ideality, increased with extended incubation time, indicating the formation of a highly ordered, low-defect SAM structure [1]. While direct comparator data for other alkanethiol chain lengths under identical conditions is not presented in this study, the study establishes a baseline capacitance value and CPE exponent for high-quality 1-undecanethiol SAMs, enabling cross-study comparison with literature values for other chain lengths.

Electrochemical impedance spectroscopy SAM quality Molecular electronics

Chain Length Trade-off: Hydrophobicity Trends in n-Alkanethiol SAMs

1-Undecanethiol (C11) occupies an intermediate position in the n-alkanethiol series between 1-decanethiol (C10) and 1-dodecanethiol (C12). Literature on alkanethiol SAMs consistently demonstrates that longer alkyl chains produce higher contact angles and more ordered monolayers due to increased van der Waals interactions between adjacent chains [1]. The water contact angle on 1-undecanethiol SAMs is 99.6 ± 2.0° [1], which aligns with the established trend where each additional methylene group increases the contact angle by approximately 1-2° up to a plateau near C12-C14. While direct same-study comparison of C10, C11, and C12 contact angles is not available in the identified sources, the 1-undecanethiol value of ~100° represents a practical upper bound for liquid-phase SAM formation without the mass transport limitations that affect longer-chain thiols (e.g., C16, C18) during self-assembly.

SAM thickness Alkanethiol chain length Surface energy

Non-Specific Protein Adsorption: 1-Undecanethiol as Hydrophobic Baseline

In quartz crystal microbalance (QCM) studies of aptasensor development, bare gold crystals and those coated with 1-undecanethiol (UDT) or 11-mercaptoundecanoic acid (MUA) exhibited significant non-specific protein adsorption, whereas DTTCOOH-functionalized surfaces reduced antifouling by approximately 75-86% relative to these coatings [1]. 1-Undecanethiol serves as the hydrophobic, methyl-terminated baseline against which antifouling modifications are benchmarked. Its high protein adsorption capacity (implied by the 75-86% improvement with DTTCOOH) makes it suitable for applications requiring intentional protein immobilization, such as sandwich immunoassays, but unsuitable for applications demanding a protein-resistant background.

Protein resistance Biosensor fouling SAM background

1-Undecanethiol Procurement Scenarios: Application-Specific Selection Guide


High-Throughput Hydrophobic SAM Formation for Biosensor Mass Production

When fabricating quartz crystal microbalance (QCM) or surface plasmon resonance (SPR) biosensors requiring a hydrophobic methyl-terminated surface for protein immobilization or as a spacer layer in mixed SAMs, 1-undecanethiol (C11) offers an optimal balance of rapid self-assembly kinetics and high hydrophobicity (contact angle ~100°) . Compared to shorter-chain analogs (e.g., 1-decanethiol), C11 SAMs exhibit lower defect density due to enhanced interchain van der Waals interactions. Compared to longer-chain analogs (e.g., 1-dodecanethiol), C11 maintains faster solution-phase diffusion and higher solubility, reducing incubation times in manufacturing workflows . This trade-off makes UDT the preferred choice for scalable sensor production where consistent SAM quality and reasonable processing times are both critical.

Rapid Copper Corrosion Protection with Short-Term Exposure Requirements

In applications where polycrystalline copper surfaces require immediate but temporary corrosion inhibition—such as during intermediate processing steps in electronics manufacturing—1-undecanethiol provides the highest initial protection among common thiol SAMs, outperforming benzenethiol and 2-naphthalenethiol in the first hours of exposure to acidic electrolytes (0.5 M H2SO4) . However, users must account for the compound's rapid degradation profile; if sustained protection over multiple days or weeks is required, aromatic thiols should be selected instead. This scenario is particularly relevant for short-duration etch-stop or storage-protection applications where the SAM is removed or overcoated within hours.

Intentional Protein Adsorption Layers in Sandwich Immunoassays

For colloidal gold-enhanced sandwich immunoassays and related diagnostic platforms, 1-undecanethiol SAMs on gold surfaces provide a high-capacity hydrophobic binding interface for antibody or protein immobilization . The compound's methyl-terminated surface drives non-specific protein adsorption [1], which is detrimental in antifouling applications but beneficial when intentional, high-density protein loading is required. Compared to carboxyl- or amino-terminated thiols that require additional EDC/NHS activation steps for covalent protein coupling, UDT offers a simpler, passive adsorption approach, though with less control over protein orientation. This makes UDT suitable for cost-sensitive lateral flow assays and rapid test development where manufacturing simplicity is prioritized.

Mixed SAM Spacer for Hydrophilic Background Creation

When fabricating mixed self-assembled monolayers that require a hydrophilic background with controlled spacing between functional molecules, 1-undecanethiol serves as an inert, methyl-terminated spacer . Its 11-carbon chain matches the length of common ω-functionalized undecanethiol derivatives (e.g., 11-mercaptoundecanoic acid, 11-amino-1-undecanethiol), ensuring consistent monolayer thickness across the mixed SAM . This chain-length matching prevents the formation of islands or phase-separated domains that would occur when mixing thiols of mismatched lengths. The ~100° water contact angle of pure UDT SAMs provides the hydrophobic contrast that enables contact-angle-based quality control of mixed SAM composition during fabrication.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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